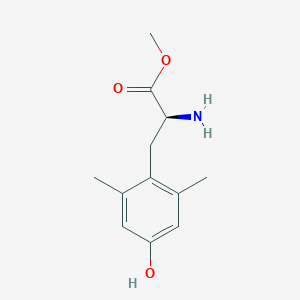
L-Tyrosine, 2,6-dimethyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, 2,6-dimethyl-, methyl ester is a derivative of the amino acid L-tyrosine, which is known for its role in protein synthesis and as a precursor to neurotransmitters and hormones. The addition of methyl ester groups to the tyrosine molecule enhances its stability and modifies its biochemical properties, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of L-tyrosine with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxytyrosine derivatives, quinones.
Reduction Products: Tyramine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
L-Tyrosine, 2,6-dimethyl-, methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to neurotransmitter synthesis and metabolism.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.
Industry: The compound is employed in the production of cosmetics, food additives, and other industrial chemicals.
作用机制
The mechanism by which L-Tyrosine, 2,6-dimethyl-, methyl ester exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.
Pathways: It can influence pathways related to neurotransmitter synthesis, such as the catecholamine pathway.
相似化合物的比较
L-Tyrosine, 2,6-dimethyl-, methyl ester is compared to other similar compounds, such as L-tyrosine methyl ester and L-tyrosine ethyl ester:
L-Tyrosine Methyl Ester: Similar in structure but lacks the 2,6-dimethyl groups, resulting in different reactivity and stability.
L-Tyrosine Ethyl Ester: Another ester derivative with different physical and chemical properties due to the ethyl group.
These compounds share similarities in their use as prodrugs and intermediates in organic synthesis but differ in their specific applications and properties.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3/h4-5,11,14H,6,13H2,1-3H3/t11-/m0/s1 |
InChI 键 |
LSDITFBEJIMPKY-NSHDSACASA-N |
手性 SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)N)C)O |
规范 SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


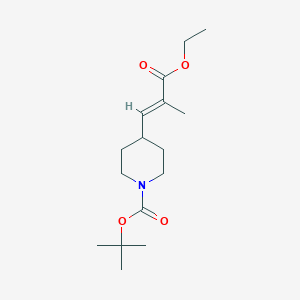
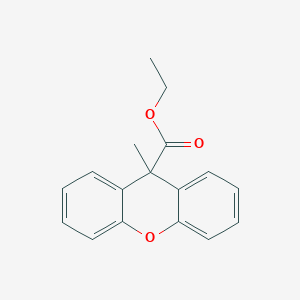
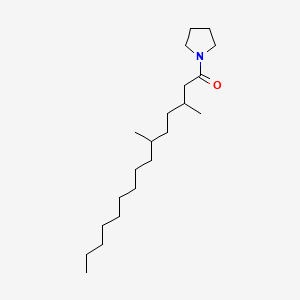
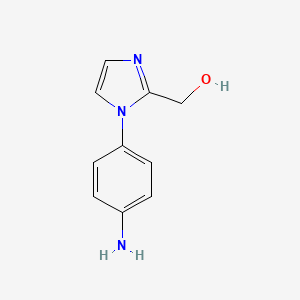
![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)

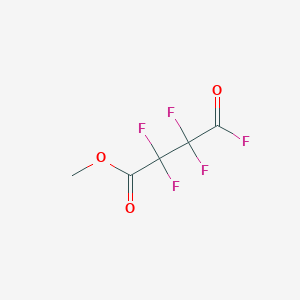
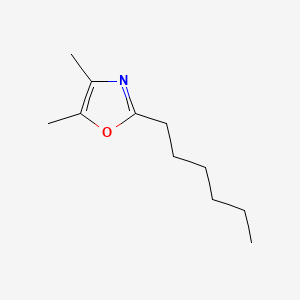
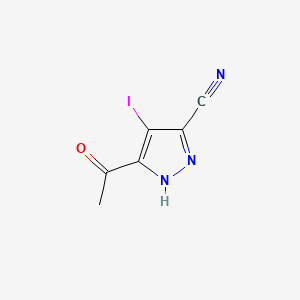

![4-Chloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B15366001.png)
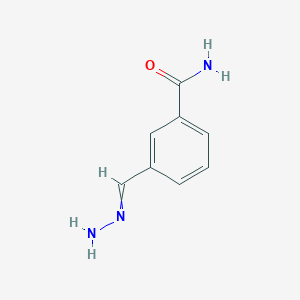
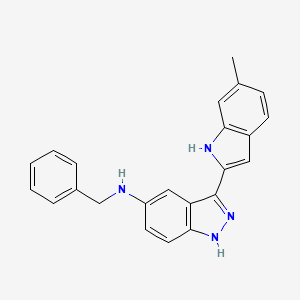
![2-Bromo-3,6-dimethylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15366024.png)
